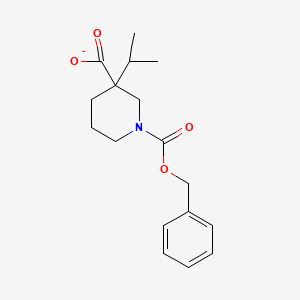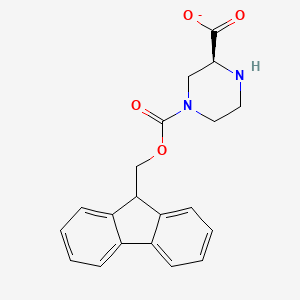
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry due to their diverse biological activities. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protecting group in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate typically involves the protection of the piperazine nitrogen with the Fmoc group. This can be achieved through the reaction of piperazine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Fmoc group yields the free amine derivative of piperazine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacological properties of piperazine-based drugs.
Medicine
In medicine, derivatives of piperazine are explored for their potential therapeutic applications, including as antipsychotic, antihistamine, and anti-inflammatory agents. The specific compound may be used in the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in chemical synthesis makes it valuable for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing for selective reactions and modifications. The piperazine moiety can interact with biological receptors, enzymes, or other proteins, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylate: Another piperazine derivative with a different protecting group.
(2S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylate: Similar structure with a benzyloxycarbonyl protecting group.
(2S)-4-(Methoxycarbonyl)piperazine-2-carboxylate: A simpler derivative with a methoxycarbonyl group.
Uniqueness
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate is unique due to the presence of the Fmoc group, which provides specific advantages in peptide synthesis. The Fmoc group is easily removable under mild conditions, making it a preferred choice for protecting amines during multi-step synthesis.
Propriétés
Formule moléculaire |
C20H19N2O4- |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/p-1/t18-/m0/s1 |
Clé InChI |
MVXOLCRCKMWZCB-SFHVURJKSA-M |
SMILES isomérique |
C1CN(C[C@H](N1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CN(CC(N1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide](/img/structure/B12345209.png)
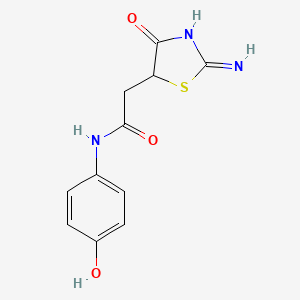

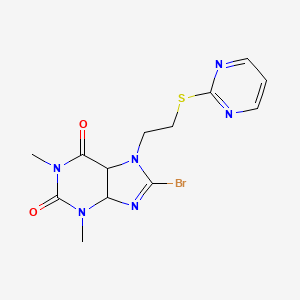
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12345240.png)
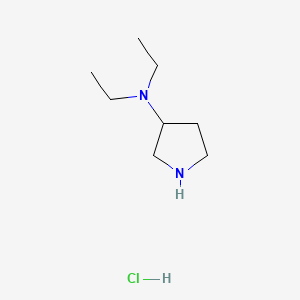
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-cyclopropyl-1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B12345254.png)
![3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345260.png)
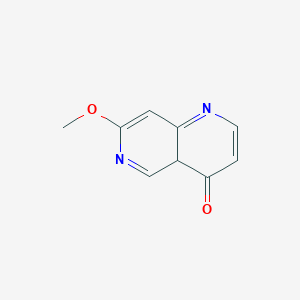

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12345318.png)
